

crystal structure and properties of NiMoO₄

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Compound of Interest

Compound Name: *Molybdenum nickel oxide*

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An In-depth Technical Guide to the Crystal Structure and Properties of Nickel Molybdate (NiMoO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and multifaceted properties of nickel molybdate (NiMoO₄), a transition metal oxide of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensing.

Crystal Structure of NiMoO₄

Nickel molybdate primarily exists in two main crystallographic polymorphs under atmospheric pressure: a low-temperature monoclinic phase (α -NiMoO₄) and a high-temperature monoclinic phase (β -NiMoO₄). Additionally, hydrated forms and high-pressure phases have been reported. [1][2] The key distinction between the α and β phases lies in the coordination of the molybdenum (Mo) ions; in α -NiMoO₄, Mo is in an octahedral coordination ([MoO₆]), while in β -NiMoO₄, it adopts a tetrahedral coordination ([MoO₄]).[3][4][5][6] In both structures, the nickel (Ni) ions are octahedrally coordinated.[5]

The α -phase is the stable form at room temperature.[6] The transition from the α to the β phase typically occurs at temperatures between 550 and 670 °C.[5] The β -phase can be synthesized by heating α -NiMoO₄ above 600-760°C, but it is only stable at elevated temperatures and reverts to the α -phase upon cooling below 180°C.[1][6]

Crystallographic Data

The crystallographic parameters for the α and β phases of NiMoO₄ are summarized in the table below.

Phase	Crystal System	Space Group	Lattice Parameters (Å, °)
α -NiMoO ₄	Monoclinic	C2/m	$a = 9.55, b = 8.74, c = 7.63, \beta = 113.98$ [7] $a = 9.602, b = 8.769, c = 7.665, \beta = 114.24$ [1]
β -NiMoO ₄	Monoclinic	P2/c	$a = 10.094, b = 9.203, c = 6.996, \beta = 107.17$ [1] $a = 4.56, b = 5.66, c = 4.86, \beta = 90.75$ [8]

Note: Discrepancies in lattice parameters can arise from different experimental conditions and refinement methods.

Properties of NiMoO₄

The distinct crystal structures of the NiMoO₄ polymorphs give rise to a range of interesting physical and chemical properties.

Optical Properties

The optical properties of NiMoO₄ have been investigated using UV-visible spectroscopy. The direct optical band gap for a mixture of α and β phases has been reported to be around 2.15 to 2.2 eV.[1][9] Other studies on α -NiMoO₄ have reported direct and indirect band gaps of approximately 2.2 eV and 1.9 eV, respectively.[10] A higher direct band gap of 2.72 eV has also been reported for NiMoO₄ synthesized by a solid-state reaction method.[11]

Property	Value	Reference
Optical Band Gap (α , β -NiMoO ₄)	~2.15 - 2.2 eV	[1][9]
Optical Band Gap (α -NiMoO ₄ , direct)	~2.2 eV	[10]
Optical Band Gap (α -NiMoO ₄ , indirect)	~1.9 eV	[10]
Optical Band Gap (direct)	2.72 eV	[11]

Magnetic Properties

NiMoO₄ exhibits interesting magnetic behavior. A reversible transition from an antiferromagnetic to a paramagnetic state has been observed.[1][9] The Néel temperature (TN), which marks this transition, is reported to be around 18.5 K at an applied magnetic field of 100 Oe and 17.8 K at 1 kOe.[1]

Property	Value	Conditions	Reference
Magnetic Behavior	Antiferromagnetic-Paramagnetic Transition	Reversible	[1][9]
Néel Temperature (TN)	18.5 K	H = 100 Oe	[1]
Néel Temperature (TN)	17.8 K	H = 1 kOe	[1]

Electrical and Electrochemical Properties

The electrical conductivity of NiMoO₄ is a key property for its application in electronic devices. The DC conductivity of nanocrystalline α -NiMoO₄ at room temperature has been measured to be 1.5×10^{-4} S/m, while its hydrated form shows a conductivity of 4×10^{-5} S/m.[12] In its metastable state between 450-650 °C, α -NiMoO₄ behaves as a p-type semiconductor, transitioning to an n-type semiconductor above 650 °C.[12]

As an electrode material for supercapacitors, NiMoO₄ has demonstrated high specific capacitance. Values as high as 1517 F/g at a current density of 1.2 A/g have been reported for nano- α -NiMoO₄.^[13] The hydrated form, NiMoO₄ \cdot H₂O, has also shown a high specific capacitance of 621 F/g at a scan rate of 1 mV/s.^[14] The β -phase has been noted to exhibit a higher specific capacity than the α -phase.^[15]

Property	Value	Material Form	Reference
DC Electrical Conductivity	1.5×10^{-4} S/m	α -NiMoO ₄ (nanocrystalline)	[12]
DC Electrical Conductivity	4×10^{-5} S/m	NiMoO ₄ \cdot H ₂ O (nanocrystalline)	[12]
Specific Capacitance	1517 F/g	nano- α -NiMoO ₄	[13]
Specific Capacitance	621 F/g	NiMoO ₄ \cdot H ₂ O	[14]
Specific Capacitance	332.8 C/g	β -NiMoO ₄ nanosheets	[15]
Specific Capacitance	252.6 C/g	α -NiMoO ₄ nanorods	[15]

Catalytic Properties

NiMoO₄ is an active catalyst in various chemical reactions. It has been investigated for the catalytic reduction of nitroaromatic compounds, showing high activity.^{[2][16]} The β -phase of NiMoO₄ has been found to be more selective than the α -phase for the oxidative dehydrogenation of alkanes to alkenes.^[4] Furthermore, NiMoO₄ is a promising electrocatalyst for the oxygen evolution reaction (OER) in water electrolysis.^{[17][18]}

Experimental Protocols

Synthesis of α , β -NiMoO₄ Nanorods via Microwave Sintering

This protocol is based on the method described by Costa et al.^[1]

- Precursor Preparation:

- Dissolve sodium molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$) and nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in deionized water to form aqueous solutions.
- Mix the solutions under magnetic stirring.
- Wash the resulting precipitate multiple times with deionized water.
- Dry the precipitate to obtain the precursor, $\text{NiMoO}_4 \cdot n\text{H}_2\text{O}$.
- Microwave Annealing:
 - Place the precursor in a domestic microwave oven.
 - Anneal at 600°C for 10 minutes to induce thermal decomposition and crystallization.
 - The resulting product is a mixture of α - and β - NiMoO_4 nanorods.

Hydrothermal Synthesis of Nanocrystalline $\text{NiMoO}_4 \cdot \text{H}_2\text{O}$ and α - NiMoO_4

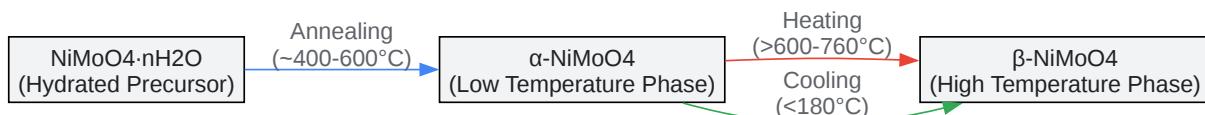
This protocol is adapted from the work of Popovych et al.[\[14\]](#)

- Solution Preparation:
 - Dissolve 5.8 g of nickel nitrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and 1.2 g of sodium molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$) in 40 ml of distilled water with thorough stirring.
- Hydrothermal Reaction:
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave in a furnace at 453 K (180 °C) for 2 hours.
 - Allow the autoclave to cool to room temperature.
- Product Recovery and Drying:
 - Wash the resulting precipitate several times with distilled water.

- Dry the precipitate in an air atmosphere at 343 K (70 °C) to obtain nanocrystalline $\text{NiMoO}_4 \cdot \text{H}_2\text{O}$.
- Conversion to α - NiMoO_4 :
 - Anneal the obtained $\text{NiMoO}_4 \cdot \text{H}_2\text{O}$ hydrate in a furnace at 673 K (400 °C) in an air atmosphere for 2 hours to obtain the α -phase.

Visualizations

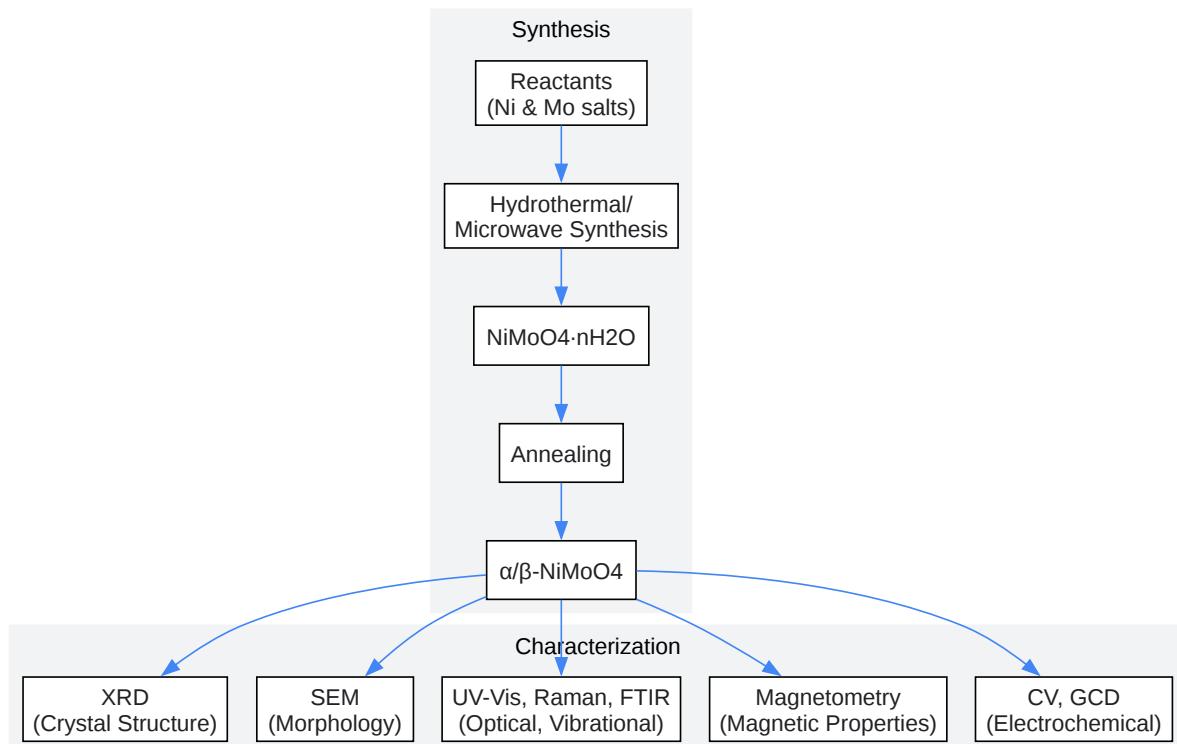
Logical Relationship of NiMoO_4 Polymorphs



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Caption: Phase transitions of NiMoO_4 polymorphs.

Experimental Workflow for NiMoO_4 Synthesis and Characterization



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Caption: General workflow for NiMoO₄ synthesis and characterization.

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